Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251610-24-8
VCID: VC7521069
InChI: InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24)
SMILES: COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F
Molecular Formula: C18H13ClF2N2O3
Molecular Weight: 378.76

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS No.: 1251610-24-8

Cat. No.: VC7521069

Molecular Formula: C18H13ClF2N2O3

Molecular Weight: 378.76

* For research use only. Not for human or veterinary use.

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate - 1251610-24-8

Specification

CAS No. 1251610-24-8
Molecular Formula C18H13ClF2N2O3
Molecular Weight 378.76
IUPAC Name methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24)
Standard InChI Key QRPDSCZHGXKSMF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F

Introduction

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. It features a unique arrangement of functional groups, including a quinoline core substituted with a chloro group, a difluorobenzyl amino side chain, and a carboxylate ester. These structural components contribute to its chemical properties and biological activity, making it a promising candidate for further exploration in medicinal chemistry.

Synthesis

The synthesis of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. These steps may include the formation of the quinoline core, introduction of the chloro and difluorobenzyl amino groups, and esterification to form the carboxylate ester. Detailed synthesis protocols often require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer research. Its structural components suggest potential interactions with biological targets such as enzymes involved in cancer proliferation or bacterial resistance mechanisms. Preliminary studies indicate that derivatives of this compound may inhibit specific pathways in drug-resistant strains of pathogens, making it a candidate for further pharmacological development.

Biological ActivityDescription
Antimicrobial ActivityPotential against drug-resistant bacterial strains
Anticancer ActivityInhibition of pathways involved in cancer cell proliferation
Enzyme InhibitionInteraction with enzymes involved in drug metabolism or resistance

Research Findings and Future Directions

Detailed binding studies using techniques like surface plasmon resonance or molecular docking simulations are essential for understanding the interactions of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate with biological targets. Further research into its pharmacodynamics and structure–activity relationships will clarify its position among similar compounds and guide the development of more potent derivatives.

Research AreaDescription
Binding StudiesUnderstanding interactions with biological targets
PharmacodynamicsInvestigating the effects on biological systems
Structure-Activity RelationshipsOptimizing the compound for enhanced biological activity

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